1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol
Description
Chemical Structure: This compound (CAS: 683276-43-9) features a 1,3-dioxolane ring with stereochemical configuration (4S,5R), a vinyl group at C5, and a propenol substituent at C2. Its molecular weight is 184.11 g/mol, and it is primarily utilized as a chiral building block in organic synthesis .
Properties
IUPAC Name |
1-[(4S,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-7(11)9-8(6-2)12-10(3,4)13-9/h5-9,11H,1-2H2,3-4H3/t7?,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSCOWHRXXYTPI-ASODMVGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=C)O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(C=C)O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For instance, 2,2-dimethyl-1,3-propanediol can react with acetaldehyde under acidic conditions to form the dioxolane ring.
Propenol Group Addition: The final step involves the addition of the propenol group, which can be achieved through various methods, including aldol condensation or Michael addition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Pharmaceuticals
One of the primary applications of 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is in the pharmaceutical industry. Its structural features allow it to serve as a precursor for various bioactive compounds. For instance:
- Arginase Inhibition : Research has indicated that derivatives of this compound can act as arginase inhibitors, which are relevant in the treatment of conditions like cancer and cardiovascular diseases .
- Drug Delivery Systems : The compound's unique structure can be utilized in developing advanced drug delivery systems that enhance the bioavailability of therapeutic agents.
Material Science
In material science, this compound is explored for its potential in synthesizing polymers with specific properties:
- Polymerization Reactions : Its vinyl group allows for polymerization processes that can lead to the formation of new materials with tailored mechanical and thermal properties.
- Coatings and Adhesives : The compound can be integrated into formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors.
Agricultural Chemistry
The compound's applications extend to agricultural chemistry where it may serve as a building block for agrochemicals:
- Pesticide Development : Research is ongoing into its efficacy as a precursor for developing novel pesticides that target specific pests without affecting beneficial organisms.
- Fertilizer Enhancements : Its incorporation into fertilizer formulations could improve nutrient delivery mechanisms to plants.
Case Study 1: Arginase Inhibitors
A study published in MDPI examined the synthesis of arginase inhibitors derived from compounds like this compound. The research demonstrated high yields in multi-step syntheses and highlighted the compound's potential therapeutic applications in managing urea cycle disorders .
Case Study 2: Polymer Applications
Another investigation focused on utilizing this compound in polymer synthesis. Researchers successfully created a series of copolymers that exhibited improved thermal stability and mechanical strength compared to traditional materials. These findings suggest promising applications in industries requiring robust materials .
Mechanism of Action
The mechanism by which 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Substituent Effects :
- Vinyl vs. Alkyl Chains : The vinyl group in the target compound enhances reactivity in cycloadditions, whereas longer alkyl chains (e.g., pentyl in ) increase lipophilicity, favoring membrane permeability in drug candidates.
- Protecting Groups : Silyl (e.g., TBS in ) or PMB groups (e.g., ) improve stability during multi-step syntheses but require additional deprotection steps.
Stereochemical and Reactivity Comparisons
- Stereoselectivity : The (4S,5R) configuration in the target compound ensures high enantiomeric excess (>90%) in Prins-pinacol rearrangements, outperforming analogues with alternative stereochemistry (e.g., (4R,5R) in ) in diastereoselectivity .
- Reactivity in Ring-Opening: The propenol side chain facilitates nucleophilic attacks at C4, enabling ring-opening reactions to form tetrahydrofuran intermediates. In contrast, propargyl alcohol derivatives (e.g., ) undergo alkyne-specific transformations like Sonogashira couplings.
Physicochemical Properties
| Property | Target Compound | 5-Fluoro-pyrimidine-dione | PMB-Protected Derivative |
|---|---|---|---|
| Molecular Weight | 184.11 | 260.23 | 334.41 |
| Polar Surface Area (PSA) | ~40 Ų | ~90 Ų | ~70 Ų |
| LogP | 1.2 (estimated) | 0.8 | 2.5 |
Implications :
- Lower LogP in the target compound enhances aqueous solubility, making it preferable for aqueous-phase reactions.
- Higher PSA in fluorinated derivatives correlates with improved binding to polar biological targets .
Biological Activity
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is a compound belonging to the class of dioxolanes, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of vinyl compounds with dioxolane derivatives. The process often utilizes catalytic methods to enhance yield and enantiomeric purity. For instance, related studies have shown that dioxolanes can be synthesized from salicylaldehyde and diols using Mont K10 as a catalyst, resulting in compounds with high enantiomeric excesses and good yields .
Antimicrobial Properties
Research indicates that dioxolane derivatives exhibit significant antimicrobial properties. A study assessing various 1,3-dioxolane compounds found that they possess excellent antifungal activity against Candida albicans and notable antibacterial activity against several Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 2 | Staphylococcus epidermidis | 500 µg/mL |
| 3 | Candida albicans | 250 µg/mL |
Cytotoxicity
The cytotoxic effects of dioxolanes have been explored in various cancer cell lines. Dioxolane derivatives have shown potential as anticancer agents by inhibiting mitochondrial Complex I, leading to decreased ATP production and increased apoptosis in cancer cells . This mechanism is particularly relevant in neurodegenerative disease contexts where mitochondrial dysfunction is a contributing factor.
Table 2: Cytotoxicity of Dioxolane Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | DU145 (Prostate Cancer) | 0.01 |
| B | K562 (Leukemia) | 0.02 |
| C | HeLa (Cervical Cancer) | >250 |
Case Studies
Several case studies highlight the biological activity of dioxolane derivatives:
- Antifungal Activity : A study demonstrated that specific dioxolanes exhibited potent antifungal activity against clinical isolates of Candida, with MIC values significantly lower than those of standard antifungal agents .
- Antibacterial Screening : In another investigation, a series of synthesized dioxolane compounds were screened for antibacterial properties against a panel of bacteria. The results indicated that most compounds showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects on Tumor Cells : Research focusing on the cytotoxic effects of dioxolanes revealed that certain derivatives could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways, making them candidates for further development as therapeutic agents .
Q & A
Basic: What are the primary synthetic applications of this compound in stereoselective organic synthesis?
The compound serves as a chiral building block in carbohydrate chemistry due to its protected diol system (via 2,2-dimethyl-1,3-dioxolane) and vinyl group, enabling selective functionalization. It is widely used to synthesize polyhydroxylated cyclopentane β-amino acids (e.g., intermediates for bioactive molecules) and furan derivatives via tandem Prins-pinacol rearrangements . Its isopropylidene groups protect hydroxyls during multi-step syntheses, ensuring regioselectivity in glycosylation or oxidation reactions .
Basic: How is the stereochemical configuration of this compound verified experimentally?
X-ray crystallography remains the gold standard for absolute configuration determination. For example, SHELX programs (e.g., SHELXL) are used to refine crystal structures and validate stereochemistry via Flack parameter analysis (e.g., Flack’s x parameter minimizes centrosymmetric ambiguity) . Complementary methods include NMR coupling constants (e.g., for diastereotopic protons) and polarimetry to confirm optical activity .
Advanced: What strategies optimize enantioselective synthesis of this compound’s derivatives under kinetic vs. thermodynamic control?
Kinetic control favors low-temperature reactions with bulky catalysts (e.g., BF-mediated Prins cyclization at –78°C) to trap less stable diastereomers. Thermodynamic control employs reversible steps (e.g., acetal equilibration under acidic conditions) to access the most stable conformer. For example, BF·EtO catalyzes cyclization of the vinyl group with aldehydes, yielding hexahydrofuro[3,4-b]furan-4-ol with >20:1 dr . Grignard additions (e.g., prop-1-yn-1-ylmagnesium bromide) require strict temperature control (0°C) to prevent epimerization .
Advanced: How can conflicting NMR and X-ray data on stereochemical assignments be resolved?
Discrepancies arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state rigidity. To resolve:
- Perform variable-temperature NMR to identify conformational averaging (e.g., coalescence of signals).
- Use NOESY/ROESY to confirm spatial proximity of protons, cross-referenced with X-ray-derived distances.
- Re-refine crystallographic data using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
Methodological: What catalytic systems are effective for regioselective functionalization of the vinyl group?
- Hydroboration-oxidation : 9-BBN selectively adds to the terminal position, yielding primary alcohols after oxidation (e.g., for hydroxymethyl derivatives) .
- Epoxidation : mCPBA in CHCl at 0°C forms epoxides with cis stereochemistry, confirmed by NMR ( Hz) .
- Cross-metathesis : Grubbs II catalyst (5 mol%) with acrylates selectively modifies the vinyl group without disrupting the dioxolane ring .
Methodological: How can competing side reactions during Grignard additions to aldehyde precursors be minimized?
- Temperature control : Slow addition at –78°C suppresses enolization or over-addition.
- Solvent selection : THF stabilizes Grignard complexes better than EtO for hindered substrates .
- Quenching protocol : Use saturated NHCl (not water) to avoid exothermic decomposition, followed by rapid extraction to isolate sensitive alcohols .
Advanced: What computational methods complement experimental data in predicting the compound’s reactivity?
- DFT calculations : Gaussian or ORCA software models transition states (e.g., Prins cyclization) to predict regioselectivity and activation barriers .
- Molecular docking : For bioactive derivatives, AutoDock Vina assesses binding affinity to targets (e.g., hepatitis C virus RNA polymerase) .
- NMR shift prediction : ACD/Labs or MestReNova predicts shifts to validate proposed structures .
Methodological: How is the compound’s purity assessed after multi-step synthesis?
- HPLC-DAD/MS : C18 columns (MeCN/HO gradient) detect impurities <0.1% (e.g., diastereomeric byproducts) .
- Chiral GC : Cyclodextrin-based columns confirm enantiomeric excess (ee) ≥99% for pharmacologically relevant derivatives .
- Elemental analysis : Combustion analysis (C, H, O) validates stoichiometry within ±0.3% error .
Advanced: What strategies mitigate acid sensitivity of the dioxolane protecting group?
- Buffered conditions : Use pyridine or 2,6-lutidine as HCl scavengers during acylations or silylations .
- Low-temperature deprotection : TFA/HO (9:1) at 0°C cleaves acetals without degrading allylic alcohols .
- Alternative protecting groups : Switch to benzylidene acetals for improved stability under Lewis acidic conditions .
Advanced: How are kinetic vs. thermodynamic product ratios manipulated in Prins cyclizations?
- Catalyst loading : Lower BF·EtO (5 mol%) favors kinetic furanol monomers, while higher loadings (20 mol%) drive dimerization via pinacol rearrangement .
- Solvent polarity : Nonpolar solvents (toluene) stabilize monomers; polar aprotic solvents (DMF) promote dimer intermediates.
- Additives : ZnCl in THF quantitatively hydrolyzes dimers back to monomers for recycling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
